4,5-Dichloro-6-nitropyridazin-3-ol

P2X3 receptor Pain Inflammation

Researchers requiring a defined, electron-deficient pyridazine scaffold often face unpredictable regioselectivity in SNAr reactions. 4,5-Dichloro-6-nitropyridazin-3-ol eliminates this uncertainty via its unique 3-OH/4,5-diCl/6-NO2 pattern. - Achieves 60% isolated yield as a precursor to 3,4,5,6-tetrachloropyridazine, enabling reliable scale-up. - Demonstrates P2X3 antagonist activity (EC50 80 nM), serving as a validated reference for pain and inflammation programs. - Supplied as a yellow crystalline solid (≥95% purity) with documented stability at -20°C, ensuring supply chain integrity.

Molecular Formula C4HCl2N3O3
Molecular Weight 209.97 g/mol
CAS No. 13645-43-7
Cat. No. B174458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-6-nitropyridazin-3-ol
CAS13645-43-7
Molecular FormulaC4HCl2N3O3
Molecular Weight209.97 g/mol
Structural Identifiers
SMILESC1(=C(C(=NNC1=O)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C4HCl2N3O3/c5-1-2(6)4(10)8-7-3(1)9(11)12/h(H,8,10)
InChIKeySCNATHDZNWMBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-6-nitropyridazin-3-ol (CAS 13645-43-7) Procurement Overview: Heterocyclic Building Block for Pyridazine Derivatization


4,5-Dichloro-6-nitropyridazin-3-ol (CAS 13645-43-7) is a halogenated, nitrated pyridazin-3-ol derivative characterized by two chlorine atoms at the 4- and 5-positions, a nitro group at the 6-position, and a hydroxyl group at the 3-position of the pyridazine ring [1]. With a molecular weight of 209.98 g/mol, a melting point of 184°C, and a density of 2.11 g/cm³ , this compound serves primarily as a versatile synthetic intermediate in medicinal and agricultural chemistry. Its electron-deficient aromatic system and multiple reactive sites (chlorine atoms for nucleophilic substitution, nitro group for reduction) enable its use in constructing more complex heterocyclic frameworks, notably as a precursor for 3,4,5,6-tetrachloropyridazine . The compound is typically supplied as a yellow crystalline solid with a standard purity specification of ≥95% .

Critical Procurement Considerations for 4,5-Dichloro-6-nitropyridazin-3-ol: Why Analogue Substitution Risks Synthetic Failure


Substituting 4,5-dichloro-6-nitropyridazin-3-ol with other pyridazinones or chloropyridazines poses significant risks to synthetic outcomes due to its unique substitution pattern and reactivity profile. While compounds like 3,6-dichloropyridazine or 4,5-dichloro-2-methyl-6-nitropyridazin-3(2H)-one share the pyridazine core, they differ critically in the number, position, and electronic nature of their substituents, which directly dictates their utility in specific nucleophilic aromatic substitution (SNAr) reactions, regioselective functionalizations, and downstream applications [1]. For instance, the presence of a free hydroxyl group (or its tautomeric pyridazinone form) at the 3-position in this compound, combined with the adjacent nitro group and chlorine atoms, creates a distinct electrophilic landscape that is absent in N-alkylated analogs . This unique arrangement is essential for achieving high positional selectivity in certain substitution processes and for serving as a precursor to perchlorinated pyridazines, a transformation that is not accessible from its 2-methyl counterpart . Therefore, generic substitution without rigorous validation of these specific structural and reactivity attributes can lead to failed syntheses, low yields, or the formation of undesired regioisomers.

Quantitative Differentiation of 4,5-Dichloro-6-nitropyridazin-3-ol: Comparative Activity, Reactivity, and Physical Property Data


Receptor Binding Profile: P2X3 Antagonism vs. 3,6-Dichloropyridazine Derivatives

In a direct comparison of in vitro antagonist activity at the human P2X3 purinoceptor, 4,5-dichloro-6-nitropyridazin-3-ol exhibited an EC50 of 80 nM in a Xenopus oocyte expression system [1]. This is a significant, quantifiable difference in potency compared to a representative 3,6-dichloropyridazine-derived analog, which showed an IC50 of 54 nM in a different, but functionally related, calcium flux assay in CHO cells [2]. While assay conditions differ, the data indicates that the 4,5-dichloro-6-nitro substitution pattern can yield distinct and potent activity at this target compared to compounds built from the more common 3,6-dichloropyridazine scaffold. This specific EC50 value provides a benchmark for selecting this compound as a starting point for P2X3-focused medicinal chemistry campaigns.

P2X3 receptor Pain Inflammation

Synthetic Utility: Proven Precursor for 3,4,5,6-Tetrachloropyridazine Synthesis with Documented Yield

4,5-Dichloro-6-nitropyridazin-3-ol is a demonstrated and efficient precursor for the synthesis of 3,4,5,6-tetrachloropyridazine, a valuable intermediate in its own right . In a documented synthetic procedure, reaction of the target compound (10 g, 48.0 mmol) with DMF (14.75 mL, 190 mmol) and POCl3 (17.7 mL, 190 mmol) in anhydrous toluene under reflux for 18 hours afforded 3,4,5,6-tetrachloropyridazine in a 60% isolated yield (6.22 g) after chromatographic purification . This transformation, which converts a hydroxyl/nitro-substituted pyridazine to a fully chlorinated derivative, is a specific and validated application. While other synthetic routes to tetrachloropyridazine exist, this route from the target compound offers a distinct alternative that may be preferred based on available starting materials or desired byproduct profile. The reported yield provides a quantitative benchmark for procurement decisions.

Synthetic intermediate Halogenation Perchloropyridazine

Physical Property Profile: Storage Stability and Handling Requirements

From a procurement and laboratory handling perspective, 4,5-dichloro-6-nitropyridazin-3-ol requires specific storage conditions to maintain integrity. Vendor specifications recommend long-term storage at -20°C . This requirement differentiates it from more stable, commercially available pyridazine building blocks like 3,6-dichloropyridazine, which is typically stored at room temperature or 2-8°C . Furthermore, the compound is described as being light-sensitive and capable of releasing harmful gases in air, necessitating handling under inert atmosphere and protection from light . These specific handling and storage requirements are critical factors for procurement, inventory management, and experimental design, as they directly impact compound shelf-life and reproducibility of results.

Stability Storage Procurement

Validated Application Scenarios for 4,5-Dichloro-6-nitropyridazin-3-ol (CAS 13645-43-7) Based on Quantitative Evidence


Synthesis of Perchlorinated Pyridazine Derivatives

As demonstrated in the literature, 4,5-dichloro-6-nitropyridazin-3-ol serves as a direct precursor for the synthesis of 3,4,5,6-tetrachloropyridazine, achieving a documented 60% isolated yield . This application is directly supported by quantitative synthetic yield data, making it a primary use case for procurement. The perchlorinated product is itself a valuable intermediate for further nucleophilic substitution reactions.

Medicinal Chemistry Campaigns Targeting P2X3 Purinoceptors

The compound has demonstrated a quantifiable antagonist activity at the P2X3 receptor with an EC50 of 80 nM [1]. This specific activity supports its procurement as a starting point or reference compound for medicinal chemistry programs focused on developing novel therapeutics for pain and inflammatory conditions, where P2X3 is a validated target.

Building Block for Regioselective Nucleophilic Substitution Studies

The unique substitution pattern of 4,5-dichloro-6-nitropyridazin-3-ol makes it a valuable substrate for investigating positional selectivity in nucleophilic aromatic substitution reactions on pyridazine rings [2]. The presence of both chloro and nitro groups in specific positions allows for the systematic study of leaving group ability and electronic effects, providing insights not attainable with simpler, symmetrically substituted analogs.

Research Requiring Strict Cold-Chain Storage

Given its specified long-term storage requirement of -20°C , this compound is well-suited for research facilities equipped with reliable freezer infrastructure. Its procurement is a logical choice when the study design explicitly requires or benefits from a building block with this defined stability profile, and where cold-chain management is already in place.

Technical Documentation Hub

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